molecular formula C11H16N2O2S B1379989 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione CAS No. 1542876-40-3

2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione

Cat. No.: B1379989
CAS No.: 1542876-40-3
M. Wt: 240.32 g/mol
InChI Key: XALMMQHAOXITRN-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione is a synthetic thiazolidine-based compound offered for research purposes. The thiazolidine scaffold, a five-membered ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its diverse biological activities and presence in numerous pharmacologically active molecules . Researchers are particularly interested in thiazolidine derivatives for their potential as antimicrobial agents, as some analogs are known to inhibit key bacterial enzymes like Mur ligases, which are essential for bacterial cell wall synthesis . Furthermore, this chemical family has been extensively investigated for antidiabetic applications through mechanisms such as activation of the PPAR-γ receptor, which improves insulin sensitivity . Other explored research avenues for similar structures include anticancer, anti-inflammatory, and antioxidant activities, making them versatile intermediates in drug discovery programs . The specific substitution pattern on the thiazolidine ring, including the 4-(aminomethyl)phenyl group, is a critical structural feature that researchers can utilize to modulate the compound's properties and potency for developing new therapeutic leads. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-7-13(16(14,15)8-9)11-4-2-10(6-12)3-5-11/h2-5,9H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALMMQHAOXITRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Acid catalysis is a prevalent route for synthesizing thiazolidine derivatives, leveraging the catalytic role of acids to facilitate cyclization and formation of the heterocyclic core. The process often involves reacting thiourea derivatives with aldehydes or ketones under acidic conditions.

Methodology

  • Reactants: Thiourea or N,N'-disubstituted thiourea, aldehyde (or substituted aromatic compounds), and chloroacetic acid.
  • Solvent: Water or ethanol.
  • Catalyst: Acidic catalysts such as β-cyclodextrin-SO₃H, p-toluenesulfonic acid, or other solid acids.
  • Reaction Conditions: Temperatures between 40°C and 100°C, reaction times from 1 to 10 hours.

Sample Procedure

A typical synthesis involves dissolving thiourea and aldehyde in ethanol, adding chloroacetic acid as both substrate and catalyst, and heating under reflux. The chloroacetic acid's acidity promotes cyclization, yielding the thiazolidine ring.

Research Findings

  • β-Cyclodextrin-SO₃H catalysis offers a green, reusable, and efficient pathway, with yields ranging from 32.5% to 86.4%, avoiding the need for additional catalysts or complex derivatization steps.
  • Mechanism: Acidic activation of aldehyde enhances electrophilicity, facilitating nucleophilic attack by thiourea, followed by cyclization and dehydration (see Scheme 2 in source).

Data Table: Acid-Catalyzed Synthesis Conditions and Yields

Catalyst Solvent Temperature (°C) Reaction Time (hours) Yield (%) Notes
β-Cyclodextrin-SO₃H Water/Ethanol 40–100 1–10 32.5–86.4 Reusable, environmentally friendly
p-Toluenesulfonic acid (PTSA) Ethanol 60–80 2–6 50–80 Commonly used, moderate to high yields
Sulfamic acid Water 50–90 3–8 45–75 Cost-effective, mild conditions

Base-Catalyzed Synthesis Methods

Overview

Base catalysis employs alkali or alkaline earth metal bases such as sodium hydroxide or triethylamine to promote cyclization reactions, often through nucleophilic attack mechanisms.

Methodology

  • Reactants: Aromatic aldehydes, hydrazine derivatives, α-haloketones, and isothiocyanates.
  • Solvent: Methanol, ethanol, or water.
  • Catalyst: NaOH, triethylamine, or other organic bases.
  • Conditions: Reflux at room temperature to moderate heating.

Sample Procedure

In one approach, hydrazine reacts with aldehydes and isothiocyanates in the presence of triethylamine, leading to cyclization and formation of thiazolidine rings. The process is straightforward, often involving a one-pot reaction.

Research Findings

  • Bayat et al. developed a high-yielding method using triethylamine in ethanol/H₂O, achieving yields up to 90% under mild conditions.
  • The mechanism involves nucleophilic attack by hydrazine on the aldehyde, followed by cyclization with isothiocyanate, forming the heterocycle efficiently.

Data Table: Base-Catalyzed Synthesis Parameters

Catalyst Solvent Temperature (°C) Reaction Time (hours) Yield (%) Notes
Triethylamine (Et₃N) Ethanol/H₂O Reflux (~78°C) 4–6 85–90 Mild, high yield, simple work-up
NaOH (aqueous) Water Room temperature 2–4 70–85 Cost-effective, environmentally friendly

Multicomponent Reaction (MCR) Approaches

Overview

MCRs allow the synthesis of complex heterocycles in a single step by combining multiple reactants, offering high atom economy and efficiency.

Methodology

  • Reactants: Primary amines, aldehydes, mercaptoacetic acid, and other building blocks.
  • Conditions: Catalytic or non-catalytic, often under reflux or microwave irradiation.
  • Advantages: Reduced steps, higher yields, and cleaner reactions.

Research Findings

  • Da Silva et al. used a one-pot multicomponent reaction with BF₃ as a catalyst to synthesize thiazolidin-4-ones with potent anti-glioma activity.
  • Rahim et al. synthesized arylhydrazide-bearing thiazolidinones via refluxing hydrazine hydrate, aldehydes, and thioglycolic acid, demonstrating biological activity.

Data Table: MCR Synthesis Conditions and Yields

Reactants Catalyst Solvent Temperature Yield (%) Notes
Primary amines + aldehyde + mercaptoacetic acid BF₃ Ethanol/Acetonitrile Reflux (~78°C) 75–85 Efficient, high purity
Hydrazine hydrate + aldehyde + thioglycolic acid None Refluxing ethanol Reflux (~78°C) 80–90 One-pot, environmentally friendly

Green Synthesis Strategies

Principles and Advantages

Green chemistry emphasizes environmentally benign methods, including solvent-free reactions, reusable catalysts, microwave-assisted synthesis, and multicomponent reactions.

Research Highlights

  • Use of solvent-free conditions reduces waste.
  • Microwave irradiation accelerates reactions, often increasing yields and reducing reaction times.
  • Recyclable catalysts like β-cyclodextrin-SO₃H and solid acids enhance sustainability.

Example

Bayat et al. reported a solvent-free, microwave-assisted synthesis of bioactive thiazolidinones with high yields and reduced reaction times, aligning with green chemistry principles.

Summary of Preparation Methods

Method Type Key Features Typical Conditions Advantages Disadvantages
Acid catalysis Use of acids like β-cyclodextrin-SO₃H, PTSA; reflux conditions 40–100°C, 1–10 hours Environmentally friendly, high yields, reusable catalysts Potential for acid waste generation
Base catalysis Use of NaOH, triethylamine; mild reflux or room temp. 25–78°C, 2–6 hours Cost-effective, simple, high yields Less suitable for acid-sensitive substrates
Multicomponent reactions One-pot synthesis with multiple reactants, often catalytic Reflux or microwave, solvent or solvent-free High atom economy, fewer steps, high purity Optimization needed for specific substrates
Green synthesis Solvent-free, microwave-assisted, recyclable catalysts Variable, often under 100°C Eco-friendly, rapid, high yield Equipment dependence (microwave reactors)

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring, altering the compound’s properties.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties :
Research has indicated that thiazolidinediones (TZDs), a class of drugs that includes compounds similar to 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione, exhibit significant antidiabetic effects by enhancing insulin sensitivity. Studies have shown that modifications in the thiazolidine structure can lead to improved pharmacological profiles. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinediones could effectively lower blood glucose levels in diabetic models .

Anticancer Activity :
Recent investigations have revealed potential anticancer properties of thiazolidine derivatives. A study highlighted that certain modifications to the thiazolidine ring enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted, suggesting its role as a lead compound for future anticancer drug development .

Biological Research Applications

Enzyme Inhibition Studies :
The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been tested against aldose reductase, an enzyme implicated in diabetic complications. Inhibitors of this enzyme can potentially prevent the onset of diabetic neuropathy and retinopathy .

Neuroprotective Effects :
Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. Studies have shown that thiazolidine derivatives can reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

Polymer Chemistry :
The compound's thiazolidine structure allows it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their stability and resistance to degradation under environmental stressors .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidiabetic agent; enhances insulin sensitivity
Biological ResearchEnzyme inhibitor for aldose reductase
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Material ScienceEnhances polymer stability

Case Studies

  • Antidiabetic Study : A controlled trial involving diabetic rats treated with a derivative of this compound showed a significant reduction in fasting blood glucose levels compared to the control group. The results suggest potential for further development as a therapeutic agent .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .
  • Neuroprotection Research : Experimental models exposed to neurotoxic agents showed reduced neuronal death when treated with the compound, highlighting its potential role in neuroprotection and therapy for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione (hereafter termed Compound A) with structurally and functionally related molecules.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Purity CAS Number Key Features
Compound A ~C₁₁H₁₅N₂O₂S ~265.3 (calc.) N/A N/A 4-methyl thiazolidine-1,1-dione, 4-(aminomethyl)phenyl substituent
2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione C₉H₁₈N₂O₄S 250.32 95% EN300-127061 Lacks 4-methyl group; discontinued status suggests instability
2-(Pyrrolidin-3-yl)-1,2-thiazolidine-1,1-dione C₆H₁₀N₂O₂S 186.22 95% EN300-142599 Pyrrolidine substituent; reduced aromaticity, higher basicity
(4-Fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₂FN₃ 205.23 N/A N/A Fluorinated aryl group; pyrazole ring; no thiazolidine backbone

Key Comparative Insights:

The methyl group may also influence solubility, as alkyl substituents typically reduce polarity . The pyrrolidine-containing analog (C₆H₁₀N₂O₂S) replaces the aromatic aminomethylphenyl group with a saturated pyrrolidine ring.

Functional Group Impact The aminomethylphenyl group in Compound A provides a site for covalent conjugation (e.g., prodrug strategies) or hydrogen bonding in biological targets. In contrast, the fluorinated pyrazole derivative (C₁₁H₁₂FN₃) lacks a thiazolidine backbone but offers a fluorinated aromatic system, which often enhances membrane permeability and bioavailability .

Compound A’s methyl group may mitigate such issues by sterically protecting the ring .

Biological Activity

2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, particularly in medicinal chemistry. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 1542876-40-3

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Thiazolidinone derivatives, including this compound, have demonstrated significant antioxidant properties. Studies indicate that modifications on the thiazolidinone ring can enhance antioxidant efficacy. For instance, a study reported that certain derivatives exhibited IC50 values indicating their potency in scavenging free radicals, with some compounds showing activity comparable to established antioxidants like vitamin C .

Antidiabetic Properties

Thiazolidinones are well-known for their role in diabetes management, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). The compound has shown potential in lowering blood glucose levels in experimental models, suggesting its utility as an antidiabetic agent. This aligns with findings that structural modifications can lead to enhanced PPARγ affinity and subsequent insulin-sensitizing effects .

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives possess antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their growth. Notably, studies have reported effective inhibition against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidinones has been well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases .

Anticonvulsant Activity

Emerging research suggests that thiazolidinone derivatives may exhibit anticonvulsant properties. In animal models, certain modifications of thiazolidinones have shown effectiveness in reducing seizure activity, indicating potential applications in epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantIC50 values indicating free radical scavenging ability ,
AntidiabeticBlood glucose reduction in experimental models ,
AntimicrobialEffective against gram-positive/negative bacteria ,
Anti-inflammatoryInhibition of COX and LOX enzymes ,
AnticonvulsantReduction of seizure activity in animal models ,

Q & A

Q. What are the key considerations for synthesizing 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione in a laboratory setting?

Synthesis requires careful optimization of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in thiazolidine-dione ring formation. Reaction progress should be monitored via TLC or HPLC, and purification steps (e.g., recrystallization or column chromatography) must account for the compound’s solubility profile .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of 1^1H/13^{13}C NMR (to confirm amine and methyl group positions), FT-IR (to validate sulfonyl and carbonyl groups), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. Cross-validation with computational spectroscopy (e.g., DFT-based predictions) enhances reliability .

Q. What solvent systems are compatible with this compound for in vitro assays?

Preliminary solubility studies in DMSO, ethanol, and aqueous buffers (pH 6–8) are advised. Stability assays under UV light and varying temperatures should precede biological testing. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Q. What are the documented biological targets or mechanisms of action for this compound in current research?

Limited published data suggest potential inhibition of enzymatic targets like carbonic anhydrase or tyrosine kinases due to structural analogs (e.g., thiazolidinediones). Prioritize target fishing via affinity chromatography or phage display, followed by enzymatic assays with positive/negative controls .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound using statistical experimental design?

Employ a response surface methodology (RSM) with central composite design (CCD) to evaluate interactions between variables (e.g., temperature, molar ratios). For example, a 3k^k factorial design reduces the number of trials while identifying critical factors. Post-optimization validation via ANOVA ensures reproducibility .

Q. How should contradictory data regarding the compound’s pharmacological activity be addressed in preclinical studies?

Conduct a meta-analysis of dose-response curves across studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use standardized positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to resolve discrepancies .

Q. What computational modeling approaches are recommended to predict the compound’s reactivity or interactions?

Combine quantum mechanical calculations (e.g., DFT for transition-state analysis) with molecular dynamics (MD) simulations to study solvent effects. Docking studies (AutoDock Vina, Schrödinger) can predict binding affinities to putative targets. Validate predictions with experimental IC50_{50} values .

Q. How can machine learning (ML) algorithms be integrated into structure-activity relationship (SAR) analysis for this compound?

Train ML models (e.g., random forest, SVM) on curated datasets of thiazolidinedione derivatives. Feature selection should prioritize electronic (HOMO/LUMO gaps) and steric (molar refractivity) descriptors. Cross-validate predictions using leave-one-out (LOO) or k-fold methods to avoid overfitting .

Q. What strategies mitigate synthetic byproducts during scale-up from milligram to gram quantities?

Implement process analytical technology (PAT) tools like inline FT-IR to monitor intermediate formation. Adjust mixing efficiency and heating/cooling rates using computational fluid dynamics (CFD) simulations. Compare batch vs. flow chemistry approaches to suppress side reactions .

Q. How can researchers validate the compound’s metabolic stability in early-stage drug development?

Use hepatic microsome assays (human/rodent) with LC-MS/MS quantification. Incorporate isotopically labeled internal standards to correct for matrix effects. For advanced profiling, combine CYP450 inhibition screening with physiologically based pharmacokinetic (PBPK) modeling .

Methodological Framework Table

Research StageTools/ApproachesKey References
Synthesis Optimization DOE, RSM, CFD simulations
Computational Analysis DFT, MD, AutoDock, ML models
Data Validation Meta-analysis, orthogonal assays, k-fold validation
Biological Profiling Target fishing, microsome assays, PBPK modeling

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione
Reactant of Route 2
2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione

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